Antiviral Efficacy: Direct Head-to-Head Superiority of Indole-3-acetonitrile Against Indole Analogs in Influenza A Models
A 2021 study directly compared the anti-influenza activity of 3-indoleacetonitrile (IAN) with three other indole derivatives: indole-3-carboxaldehyde, 3-carboxyindole, and gramine. Among these four compounds, IAN was uniquely identified as exerting 'profound antiviral activity against a broad spectrum of influenza A viruses' in A549 cells [1]. In a lethal mouse model, IAN administered at a non-toxic concentration of 20 mg/kg effectively reduced mortality, weight loss, lung virus titers, and lung lesions against both H5N6 and H1N1 influenza A virus challenges, whereas the comparator indole derivatives were not reported to have this in vivo efficacy [1].
| Evidence Dimension | Anti-influenza A virus activity and in vivo efficacy |
|---|---|
| Target Compound Data | 3-Indoleacetonitrile (IAN) exhibited profound antiviral activity in vitro and reduced mortality and lung virus titers in a mouse model at 20 mg/kg [1]. |
| Comparator Or Baseline | Indole-3-carboxaldehyde, 3-carboxyindole, and gramine |
| Quantified Difference | Qualitative difference: IAN was the only compound among those tested to demonstrate 'profound' activity and was selected for in vivo evaluation, where it showed clear therapeutic benefit [1]. |
| Conditions | In vitro: A549 cells. In vivo: Mouse model challenged with A/duck/Hubei/WH18/2015 (H5N6) and A/Puerto Rico/8/1934 (H1N1) influenza A viruses. |
Why This Matters
This evidence directly differentiates IAN from closely related indole analogs for antiviral research applications, justifying its selection over cheaper or more readily available indole derivatives that lack comparable validated in vivo efficacy.
- [1] Zhao, C., et al. (2021). 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo. Viruses, 13(8), 1433. View Source
